1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, indicating a broader interest in these heterocyclic compounds for their versatile chemical properties and potential applications in medicinal chemistry. The studies involve detailed synthetic routes leading to various derivatives, highlighting the compound's relevance in organic synthesis and chemical research (Ramazani & Rezaei, 2010).
Antimicrobial Activities
Several studies have reported the synthesis of triazole and oxadiazole derivatives, exploring their antimicrobial properties. These compounds have been evaluated against a range of microorganisms, showcasing their potential as antimicrobial agents. For instance, novel triazole derivatives have been synthesized and screened for their antimicrobial activities, with some compounds exhibiting significant efficacy against bacterial and fungal strains (Kaneria et al., 2016).
Anticancer Activities
Research into the anticancer potential of 1,2,4-oxadiazole derivatives has identified several compounds with promising activity against various cancer cell lines. The design and synthesis of these derivatives aim to explore their mechanism of action and efficacy in inhibiting cancer cell growth, providing insights into their potential use as anticancer agents (Zhang et al., 2005).
properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-3-6-12(7-4-10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-9-13(19)8-5-11(14)2/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQPDWFOKSKAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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